molecular formula C11H17N3OS B14536628 N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide CAS No. 62347-29-9

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide

Cat. No.: B14536628
CAS No.: 62347-29-9
M. Wt: 239.34 g/mol
InChI Key: HGMZBBTZYCNURX-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with butylamine and cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antitumor properties . Additionally, it can modulate neurotransmitter receptors, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide stands out due to its unique combination of a thiadiazole ring and a cyclopropane carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

62347-29-9

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H17N3OS/c1-3-4-7-14(10(15)9-5-6-9)11-12-8(2)13-16-11/h9H,3-7H2,1-2H3

InChI Key

HGMZBBTZYCNURX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=NS1)C)C(=O)C2CC2

Origin of Product

United States

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